2-Chloro-8-fluoroquinazoline

Vue d'ensemble

Description

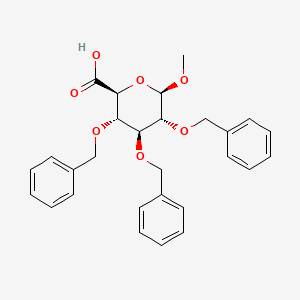

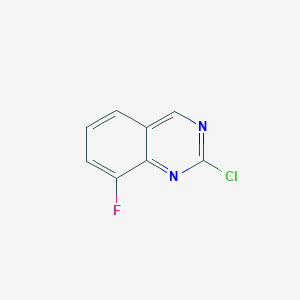

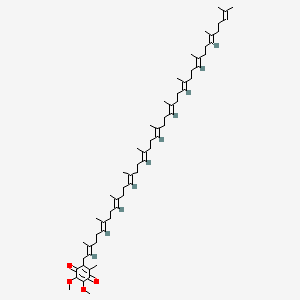

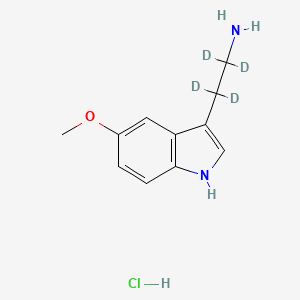

2-Chloro-8-fluoroquinazoline is a chemical compound with the molecular formula C8H4ClFN2 . It has a molecular weight of 182.58 g/mol .

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 2-Chloro-8-fluoroquinazoline, often involves the Suzuki–Miyaura coupling of heteroaryl halides . This process involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives. These urea derivatives then undergo cyclization with NaOH to form the monosodium salts of benzoylene urea .Molecular Structure Analysis

The molecular structure of 2-Chloro-8-fluoroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis

In the context of chemical reactions, 2-Chloro-8-fluoroquinazoline can participate in Suzuki–Miyaura cross-coupling reactions with aryl boronates . The site-selectivity of these reactions is influenced by the intrinsic polarities of the ring carbons .Physical And Chemical Properties Analysis

2-Chloro-8-fluoroquinazoline is a solid compound . Its boiling point is approximately 254.1±22.0 C at 760 mmHg .Applications De Recherche Scientifique

Aurora A Kinase Inhibition and Apoptosis Induction

2-Chloro-8-fluoroquinazoline: has been identified as a potential lead compound for the inhibition of Aurora A kinase, an enzyme implicated in cell cycle regulation . Its inhibition can lead to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. The compound’s ability to induce apoptosis has been validated through both in vitro and in silico biological evaluations, making it a promising candidate for further development in cancer treatment.

Antimicrobial Activity

The quinazoline derivatives, including 2-Chloro-8-fluoroquinazoline , have shown potential as antimicrobial agents . They have been tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds exhibiting moderate inhibitory activities. This suggests that 2-Chloro-8-fluoroquinazoline could be further explored for its efficacy in treating microbial infections.

Chemical Synthesis and Organic Chemistry

In organic chemistry, 2-Chloro-8-fluoroquinazoline serves as a versatile building block for the synthesis of various heterocyclic compounds . Its reactive sites allow for substitutions and additions, enabling the creation of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Design

The quinazoline scaffold is a well-known entity in medicinal chemistry due to its association with biological activity . 2-Chloro-8-fluoroquinazoline can be utilized in the design and synthesis of targeted anticancer agents, leveraging its structure-activity relationship to develop compounds with high selectivity and low side effects.

Pharmacological Diversification

Recent studies have highlighted the role of quinazoline derivatives in pharmacological diversification, where they are used to create hybrid molecules with multi-faceted biological activity . 2-Chloro-8-fluoroquinazoline could be incorporated into such hybrids to target multiple disease pathways simultaneously, offering a novel approach to complex diseases like cancer.

Industrial Applications

While specific industrial uses of 2-Chloro-8-fluoroquinazoline are not extensively documented, its role as a chemical intermediate suggests potential applications in the synthesis of materials or compounds required for various industrial processes . Its properties could be harnessed in the development of new materials with unique characteristics.

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)

![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)